4H-1,3,5-Thiadiazin-4-one, 2,6-bis(dimethylamino)-
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Overview
Description
4H-1,3,5-Thiadiazin-4-one, 2,6-bis(dimethylamino)- is a heterocyclic compound that belongs to the thiadiazine family This compound is characterized by a thiadiazine ring, which consists of three carbon atoms, one sulfur atom, and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3,5-Thiadiazin-4-one, 2,6-bis(dimethylamino)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one with dimethylamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as column chromatography and recrystallization ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
4H-1,3,5-Thiadiazin-4-one, 2,6-bis(dimethylamino)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Oxidation and Reduction: The thiadiazine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions such as Stille and Suzuki-Miyaura couplings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as THF and toluene. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazines, which can have different functional groups attached to the ring
Scientific Research Applications
4H-1,3,5-Thiadiazin-4-one, 2,6-bis(dimethylamino)- has several scientific research applications, including:
Medicinal Chemistry: The compound has been investigated for its potential as an ATP-competitive kinase inhibitor, showing promise in the development of selective kinase inhibitors for therapeutic use.
Materials Science: The compound and its derivatives have been studied for their electronic properties, making them potential candidates for use in organic photovoltaics and other electronic devices.
Biological Research: The compound’s ability to interact with specific molecular targets makes it useful in studying various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4H-1,3,5-Thiadiazin-4-one, 2,6-bis(dimethylamino)- involves its interaction with specific molecular targets. For example, as a kinase inhibitor, the compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4H-1,3,5-Thiadiazin-4-one, 2,6-bis(dimethylamino)- include:
- 3,5-Dichloro-4H-1,2,6-thiadiazin-4-one
- 3,5-Bis(4-dodecylthiophen-2-yl)-4H-1,2,6-thiadiazin-4-one
- 2-tert-Butylimino-3-isopropyl-5-phenyl-4H-1,3,5-thiadiazin-4-one
Uniqueness
The uniqueness of 4H-1,3,5-Thiadiazin-4-one, 2,6-bis(dimethylamino)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of dimethylamino groups enhances its solubility and ability to participate in various chemical reactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
135704-50-6 |
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Molecular Formula |
C7H12N4OS |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2,6-bis(dimethylamino)-1,3,5-thiadiazin-4-one |
InChI |
InChI=1S/C7H12N4OS/c1-10(2)6-8-5(12)9-7(13-6)11(3)4/h1-4H3 |
InChI Key |
HLXZTOSDZPXPOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=O)N=C(S1)N(C)C |
Origin of Product |
United States |
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